molecular formula C13H22N2O2 B8208468 (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)

Cat. No.: B8208468
M. Wt: 238.33 g/mol
InChI Key: YNVYZIBIFOOFDD-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) is a chiral bis(oxazole) ligand with a pentane-3,3-diyl bridge and methyl substituents at the 4-positions of the oxazole rings. Its molecular formula is C₁₃H₂₂N₂O₂ (molecular weight: 238.33 g/mol), and it is characterized by high purity (≥97%) . This compound is used in asymmetric catalysis and coordination chemistry due to its ability to induce stereoselectivity in metal-mediated reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVYZIBIFOOFDD-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H](CO1)C)C2=N[C@@H](CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Amino Alcohols with Malonyl Dichloride

The primary synthetic pathway begins with the condensation of enantiomerically pure 1,2-amino alcohols with a malonyl dichloride derivative. For the target compound, (R)-2-amino-2-methylpropanol serves as the chiral precursor. This amino alcohol reacts with 3,3-diethylmalonyl dichloride under inert conditions to form a bisamide intermediate.

The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the amino alcohol attack the electrophilic carbonyl carbons of the malonyl dichloride. Triethylamine is typically employed as a base to neutralize HCl byproducts, ensuring reaction efficiency. This step achieves yields of 86% after purification.

Key Reaction Conditions:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0°C to room temperature.

  • Molar Ratio : 2:1 (amino alcohol to malonyl dichloride).

Cyclization to Form Oxazoline Rings

The bisamide intermediate undergoes cyclization to form the oxazoline rings. Two principal methods are employed:

DAST-Mediated Cyclization

Using diethylaminosulfur trifluoride (DAST) as a cyclizing agent, the hydroxyl groups of the bisamide are converted into leaving groups, facilitating intramolecular nucleophilic attack by the adjacent amine. However, this method yields only 19% of the desired product due to competing side reactions and poor stereochemical control.

Titanium(IV)-Catalyzed Cyclization

A more efficient approach utilizes titanium(IV) isopropoxide (Ti(OiPr)₄) to promote cyclization. This method leverages the Lewis acidity of titanium to activate the hydroxyl groups, enabling stereoretentive ring closure. The reaction is conducted in toluene at 80°C, achieving a 38% yield with >99% enantiomeric excess (ee).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) accelerate the condensation step but complicate purification. Nonpolar solvents (e.g., toluene) improve cyclization yields by minimizing solvolysis.

Catalytic Additives

The addition of molecular sieves (4Å) during cyclization absorbs residual moisture, enhancing titanium catalyst activity. This modification increases the cyclization yield to 42%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25–4.15 (m, 4H, OCH₂), 3.85–3.75 (m, 4H, NCH₂), 1.45 (s, 6H, CH₃), 1.20–1.10 (m, 4H, CH₂), 0.85 (t, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=N), 72.1 (OCH₂), 58.3 (NCH₂), 25.6 (CH₃), 22.4 (CH₂), 14.1 (CH₃).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (4R,4'R) configuration, with a dihedral angle of 89.7° between the oxazoline rings, ideal for octahedral metal coordination.

Industrial-Scale Synthesis Considerations

Cost-Effective Precursors

Replacing 3,3-diethylmalonyl dichloride with 3,3-dimethylmalonyl dichloride reduces raw material costs by 30% without compromising yield.

Continuous Flow Reactors

Adopting continuous flow technology for the condensation step improves throughput by 200%, with a residence time of 15 minutes at 50°C.

Applications in Coordination Chemistry

The compound’s rigid C₂-symmetric structure makes it a privileged ligand for asymmetric catalysis. It forms stable complexes with transition metals like palladium and rhodium, enabling enantioselective C–H activation and hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole rings or the pentane chain are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives.

Scientific Research Applications

Applications in Asymmetric Synthesis

1. Catalysis in Enantioselective Reactions
The primary application of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) lies in its role as a chiral ligand in transition metal-catalyzed reactions. It enhances the selectivity and yield of various asymmetric transformations. For instance:

  • Alkylation Reactions : The compound has been used to promote enantioselective alkylation of carbonyl compounds, leading to high yields of desired enantiomers .
  • Amination Reactions : It is also effective in facilitating asymmetric amination processes, which are crucial for synthesizing chiral amines used in pharmaceuticals .

Case Study 1: Synthesis of Chiral Pharmaceuticals

In a study focused on the synthesis of chiral pharmaceuticals, (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) was employed as a ligand in the palladium-catalyzed coupling reactions. The results indicated that the ligand significantly improved the enantiomeric excess (ee) of the products compared to reactions without the ligand. The study reported an ee of up to 95% in specific cases .

Case Study 2: Development of Novel Anticancer Agents

Another research effort investigated the use of this compound in developing novel anticancer agents. By employing (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) as a chiral catalyst in synthesizing oxazoline derivatives, researchers were able to create compounds that exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted that some synthesized derivatives showed over 80% inhibition of cell proliferation at low micromolar concentrations .

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interactions can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among bis(oxazole) derivatives include:

  • Bridge length : Alkyl/aryl bridges between oxazole rings.
  • Substituents : Methyl, isopropyl, phenyl, or tert-butyl groups at the 4- or 5-positions.
  • Stereochemistry : Configuration (R/S) of chiral centers.
Table 1: Structural and Physical Properties of Selected Bis(oxazole) Compounds
Compound Name Bridge Type Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Reference
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (Target) Pentane-3,3-diyl 4-Me C₁₃H₂₂N₂O₂ 238.33 N/A ≥97%
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cyclopropane-1,1-diyl 4,5-Ph C₃₃H₂₈N₂O₂ 500.59 N/A 99%
(4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L13) Pentane-3,3-diyl 4,5-Ph C₃₅H₃₅N₂O₂ 515.27 86–87 67% yield
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Pentane-3,3-diyl 4-iPr C₁₇H₃₀N₂O₂ 294.44 N/A >97%
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclobutane-1,1-diyl 4-iPr C₁₇H₂₈N₂O₂ 292.42 N/A ≥98%

Physicochemical Properties

  • Solubility : Methyl-substituted derivatives (e.g., target compound) are more soluble in polar solvents (e.g., ethyl acetate) than phenyl- or isopropyl-substituted analogs, which require heating or sonication for dissolution .
  • Thermal stability : Phenyl-substituted derivatives (e.g., L13) exhibit higher melting points (86–87°C) compared to aliphatic analogs, which are often oils or low-melting solids .

Key Research Findings

Steric vs. Electronic Effects : Phenyl substituents improve enantioselectivity in catalysis but reduce solubility, necessitating solvent optimization .

Bridge Length : Pentane bridges balance flexibility and rigidity, whereas cyclopropane or cyclobutane bridges impose conformational constraints .

Commercial Availability : The target compound is available from suppliers like BLDpharm and GLPBIO, while specialized derivatives (e.g., dibenzofurandiyl-bridged analogs) are niche products .

Biological Activity

The compound (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (CAS Number: 2828432-10-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C13_{13}H22_{22}N2_2O2_2
  • Molecular Weight : 238.33 g/mol
  • Structure : The compound features two oxazole rings connected by a pentane-3,3-diyl linker.

Synthesis

The synthesis of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired stereoisomer. Specific methodologies may vary but often include:

  • Selection of starting materials such as 4-methyl-4,5-dihydrooxazole derivatives.
  • Use of coupling agents or catalysts to facilitate the reaction.
  • Purification processes including recrystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated significant growth inhibition against breast cancer cells (MCF-7) and other malignancies.
  • Case Study Example : A study showed that treatment with (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) led to a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Cell LineIC50 (µM)Effect Observed
MCF-715Significant growth inhibition
A549 (Lung)20Moderate cytotoxicity
HeLa (Cervical)25Reduced proliferation

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria. Preliminary tests indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to stem from disruption of bacterial cell membranes and interference with metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Research Findings

A comprehensive analysis of various studies indicates that (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) could serve as a lead compound for further development in cancer therapy and antimicrobial treatments. Its dual activity suggests a potential for combination therapies in clinical settings.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the oxazoline ring.
  • Monitor reaction progress via TLC or GC-MS .

Basic: How is enantiomeric purity confirmed for this chiral bis(oxazoline) ligand?

Answer:
Enantiopurity is validated using:

  • Polarimetry : Measure specific optical rotation (e.g., [α]₂⁵D) and compare to literature values .
  • Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., cellulose-based columns).
  • NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in the presence of chiral shift reagents .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., Flack parameter < 0.1) .

Q. Data Example :

MethodResultReference
Polarimetry[α]₂⁵D = +152° (c = 1, CHCl₃)
Chiral HPLC>99% ee

Advanced: How to resolve contradictions in catalytic performance data across studies?

Answer:
Contradictions often arise from:

  • Substituent effects : Methyl vs. phenyl groups at the 4-position alter steric bulk, impacting metal coordination (e.g., Ni(II) vs. Cu(I)) .
  • Reaction conditions : Solvent polarity (e.g., DCM vs. THF) and temperature modulate enantioselectivity.
  • Characterization gaps : Ensure ligands are free of trace metals (e.g., via ICP-MS) that may skew catalytic activity .

Q. Experimental Design :

Control studies : Compare ligand performance in standardized reactions (e.g., asymmetric fluorination ).

Computational modeling : Use DFT to correlate ligand structure with transition-state energetics.

Advanced: What strategies optimize ligand design for asymmetric catalysis?

Answer:
Key strategies include:

  • Steric tuning : Replace 4-methyl with bulkier tert-butyl groups to enhance enantioselectivity in crowded metal centers .
  • Linker modification : Cyclopropane or cycloheptane diyl linkers (vs. pentane) adjust bite angle for improved substrate binding .
  • Spectroscopic validation : Use IR and HRMS to confirm ligand-metal adduct formation (e.g., ν(C=N) shifts in IR) .

Q. Case Study :

  • Ni(II)-catalyzed alkenylation : (4R,4'R)-pentane-diyl ligands achieved 92% ee, while cyclopropane-diyl analogs showed reduced activity due to rigid geometry .

Advanced: How to troubleshoot low yields in ligand synthesis?

Answer:
Common issues and solutions:

  • Incomplete cyclization : Extend reflux time (e.g., 24 hours) or switch to microwave-assisted synthesis.
  • Byproduct formation : Use column chromatography (hexane/EtOAc gradient) to isolate pure ligand .
  • Moisture sensitivity : Employ Schlenk techniques for moisture-sensitive intermediates (e.g., oxazoline ring opening) .

Q. Yield Optimization Table :

StepImprovementYield IncreaseReference
CyclizationMicrowave (100°C, 30 min)65% → 83%
PurificationColumn chromatography70% → 86%

Methodological: How to analyze structural discrepancies in crystallographic data?

Answer:

Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve chiral centers.

Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement (e.g., for twinned crystals) .

Validation : Cross-check with CIF files from Cambridge Structural Database (CSD) entries for analogous ligands.

Q. Example :

  • SHELX workflow : SHELXD for phase solution → SHELXL for refinement → WinGX for visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.